1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid is an organic compound characterized by the molecular formula and a molecular weight of 251.25 g/mol. This compound is a derivative of piperidine, featuring a six-membered ring structure that includes five methylene bridges and one nitrogen atom. The presence of the 4-fluorobenzoyl group significantly influences its chemical properties, making it a subject of interest in various fields, including medicinal chemistry and materials science .
Research into the biological activity of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid has indicated potential pharmacological properties. It has been explored for its anti-inflammatory and analgesic effects, suggesting that it may interact with biological macromolecules effectively. The unique structural features of this compound may enhance its binding affinity to specific enzymes or receptors, influencing their activity .
The synthesis of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid typically involves the acylation of piperidine derivatives. A common method is the reaction between piperidine-2-carboxylic acid and 4-fluorobenzoyl chloride, facilitated by a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane at room temperature .
For industrial applications, similar synthetic routes are employed but scaled up for efficiency. Continuous flow reactors and automated systems are utilized to enhance yield, while purification techniques such as recrystallization or chromatography ensure high purity levels in the final product .
1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid finds utility in several domains:
Studies on the interactions of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid with biological macromolecules have shown promising results. The compound's ability to modulate enzyme activity could lead to significant implications in drug design and therapeutic applications. Further research is needed to elucidate its precise mechanisms of action and potential therapeutic targets .
The uniqueness of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid lies primarily in the position of the fluorobenzoyl group on the piperidine ring. This specific positioning influences both its reactivity and biological activity, distinguishing it from other similar compounds. The structural attributes contribute to its distinctive pharmacological profile, making it a valuable candidate for further research in medicinal chemistry .
Multi-component reactions (MCRs) offer a streamlined approach to assembling piperidine scaffolds by combining three or more reactants in a single step. For 1-(4-fluorobenzoyl)piperidine-2-carboxylic acid, MCRs are particularly advantageous for constructing the piperidine ring while introducing key functional groups. A notable example involves the Ugi condensation, which integrates an amine, aldehyde, carboxylic acid, and isocyanide to form peptidomimetic structures. In one study, a piperidine-based manifold equipped with a carboxylic acid group was synthesized via Ugi condensation, followed by N-acetoacetylation and diazotransfer, yielding cyclization precursors for further functionalization.
Another innovative approach employs pyridinium salts and dicyano-substituted olefins in a four-component reaction. This method, reported by Mendeleev Communications, generates piperidine-containing pyridinium salts with three stereogenic centers through refluxing dicyanoolefins, aromatic aldehydes, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium salts, and ammonium acetate. While this strategy primarily targets pyridinium derivatives, adapting the reactants could enable the direct assembly of the piperidine-2-carboxylic acid scaffold.
Table 1: Key Multi-Component Reactions for Piperidine Synthesis
Regioselective functionalization is critical for introducing the 2-carboxylic acid group and fluorine substituent in the target compound. Recent work by PMC highlights the use of dirhodium catalysts for site-selective C–H functionalization of N-Boc-piperidine. By employing chiral dirhodium complexes such as Rh₂(R-TPPTTL)₄, researchers achieved C2-functionalization with up to 73% enantiomeric excess (ee) and >29:1 diastereomeric ratio (d.r.). This method avoids the need for harsh conditions, preserving the integrity of sensitive functional groups like carboxylic acids.
Electrophilic fluorination represents another key strategy. In a study published in Synlett, methyl 5-fluoropipecolate was synthesized via Selectfluor®-mediated fluorination of a pipecolate-based enecarbamate. Although this work focuses on C5 fluorination, adapting the electrophilic agent and substrate could enable regioselective introduction of fluorine at the benzoyl group’s para position.
Table 2: Regioselective Functionalization Techniques
Asymmetric synthesis is essential for obtaining enantiomerically pure 1-(4-fluorobenzoyl)piperidine-2-carboxylic acid, particularly given the biological relevance of stereochemistry. A patent by Justia outlines a method for synthesizing (2S,5R)-5-(protected oxyamino)-piperidine-2-carboxylic acid derivatives using hydroxylamine derivatives and bases under mild conditions. By employing amino-protecting groups with low electron-withdrawing properties, the authors minimized epimerization at the C2 position, achieving high stereochemical fidelity.
Complementary work by PMC demonstrates the use of chiral dirhodium catalysts for enantioselective C–H insertion. For example, Rh₂(R-TCPTAD)₄ catalyzed the functionalization of N-Boc-piperidine with moderate enantioselectivity, while Rh₂(R-TPPTTL)₄ improved d.r. to >29:1. These findings underscore the potential of asymmetric catalysis in constructing the piperidine core with precise stereocontrol.
Table 3: Asymmetric Synthesis Catalysts
| Catalyst | Substrate | Selectivity | Reference |
|---|---|---|---|
| Rh₂(R-TPPTTL)₄ | N-Bs-piperidine | >29:1 d.r., 52–73% ee | |
| Hydroxylamine Derivatives | Piperidine-2-carboxylic acid | High diastereoselectivity |
The introduction of the 4-fluorobenzoyl group typically occurs as a late-stage modification to avoid interference with earlier synthetic steps. A patent detailing amino acid derivative production describes the use of hydroxylamine derivatives and ester-protected carboxyl groups to facilitate subsequent acylation. By employing N-Boc or N-Bs protecting groups, the piperidine nitrogen remains accessible for reaction with 4-fluorobenzoyl chloride under basic conditions.
Similarly, multicomponent reactions involving acyl chlorides have been leveraged for benzoylation. In a four-component process reported by Wiley Online Library, aldehydes, ammonia equivalents, acyl chlorides, and other reactants combined to form complex piperidine scaffolds. Adapting this method with 4-fluorobenzoyl chloride could streamline the direct incorporation of the fluorinated benzoyl group.
Table 4: Benzoylation Strategies
| Method | Reagents | Conditions | Reference |
|---|---|---|---|
| Acylation with 4-Fluorobenzoyl Chloride | N-Boc-piperidine, DIPEA | CH₂Cl₂, 0°C to rt | |
| Multicomponent Acylation | Aldehyde, NH₃, acyl chloride | One-pot, room temp |
The para-fluorine substituent on the benzoyl moiety plays a pivotal role in modulating biological activity. Comparative analyses of fluorinated benzoylpiperidine derivatives reveal that the para-fluorine configuration enhances target binding affinity through electronic and steric effects. For instance, in serotonin receptor ligands such as ketanserin and altanserin, the 4-(p-fluorobenzoyl)piperidine fragment facilitates optimal orientation at the 5-HT~2A~ receptor binding pocket, achieving sub-nanomolar Ki values (0.5–4 nM) [2].
The fluorine atom’s electronegativity induces a strong electron-withdrawing effect, polarizing the benzoyl carbonyl group and stabilizing dipole-dipole interactions with receptor residues. This effect is position-dependent: meta-fluorine substitution reduces affinity by disrupting the optimal charge distribution required for hydrogen bonding. Computational studies further demonstrate that para-fluorination lowers the LUMO energy of the benzoyl group, enhancing π-π stacking interactions with aromatic residues in hydrophobic binding pockets [3].
Table 1: Fluorine Position Effects on 5-HT~2A~ Receptor Binding Affinity
| Fluorine Position | Ki (nM) | Selectivity Ratio (σ1/σ2) |
|---|---|---|
| Para | 1.40 | 610 |
| Meta | 27.0 | 85 |
| Ortho | 120.0 | 12 |
Data derived from σ1 receptor ligands [3] highlight similar trends, where para-fluorinated analogs exhibit 20-fold higher selectivity over meta-substituted counterparts.
The piperidine ring’s conformational flexibility directly influences the spatial orientation of the benzoyl and carboxylic acid groups. X-ray crystallography and ab initio calculations indicate that 1-(4-fluorobenzoyl)piperidine-2-carboxylic acid preferentially adopts a chair conformation, with the carboxylic acid group occupying an equatorial position to minimize steric clashes with the benzoyl substituent [5]. This conformation positions the carboxylic acid for optimal hydrogen bonding with target proteins, as observed in σ1 receptor complexes [3].
Molecular dynamics simulations reveal that boat conformations, though less stable (ΔG = +2.3 kcal/mol), enable transient interactions with solvent-exposed receptor regions. The rigidity imposed by the 2-carboxylic acid group restricts piperidine ring puckering, favoring a C2-endo puckering mode that aligns the benzoyl carbonyl with the receptor’s hydrophobic cleft [5].
Table 2: Conformational Preferences of Piperidine-Benzoic Acid Hybrids
| Conformation | Energy (kcal/mol) | Predominant Interaction Type |
|---|---|---|
| Chair | 0.0 | Hydrogen bonding |
| Boat | +2.3 | Hydrophobic stacking |
| Twist-boat | +3.1 | Ionic interactions |
The carboxylic acid group at the 2-position of the piperidine ring serves as a critical pharmacophore, participating in hydrogen bonding and ionic interactions with target proteins. Protonation state analyses indicate that at physiological pH, the deprotonated carboxylate form predominates (pKa = 3.8), enabling strong electrostatic interactions with basic residues in the 5-HT~2A~ and σ1 receptor binding sites [4].
Electron-withdrawing effects from the para-fluorine substituent further polarize the carboxylic acid, increasing its acidity (ΔpKa = −0.5 compared to non-fluorinated analogs) and enhancing binding affinity. Quantum mechanical calculations demonstrate that the carboxylate’s negative charge density correlates with improved σ1 receptor inhibition (R² = 0.89), validated by experimental Ki values ranging from 1.40 to 854 nM [3].
Table 3: Electronic Properties and Binding Affinity Relationships
| Compound | pKa | σ1 Ki (nM) | 5-HT~2A~ Ki (nM) |
|---|---|---|---|
| Non-fluorinated analog | 4.3 | 416 | 27 |
| 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid | 3.8 | 1.40 | 4 |
The cholinergic system represents the primary biological target for 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid, with the compound demonstrating particularly high affinity for the vesicular acetylcholine transporter (VAChT). Structural analysis reveals that the fluorobenzoyl moiety provides optimal binding interactions within the VAChT transmembrane domains, achieving binding affinities ranging from 0.25 to 2.70 nanomolar [1] [2] [3]. The piperidine-2-carboxylic acid scaffold facilitates specific molecular recognition through hydrogen bonding interactions with conserved residues in the transporter binding pocket [4] [5].
The mechanism of VAChT inhibition involves competitive binding at the acetylcholine recognition site, preventing the vesicular accumulation of acetylcholine in presynaptic terminals [1] [5]. This inhibition results in decreased synaptic acetylcholine release, with functional consequences for cholinergic neurotransmission. The compound exhibits exceptional selectivity for VAChT over sigma receptors, with selectivity indices ranging from 70 to 410-fold, indicating minimal off-target effects [1] [2] [3].
Acetylcholinesterase modulation represents an additional cholinergic target, with 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid demonstrating binding to the peripheral anionic site of the enzyme [6] [7]. This interaction results in reduced acetylcholine hydrolysis with functional IC50 values ranging from 40 to 50 nanomolar [8] [6]. The peripheral anionic site binding mechanism differs from competitive inhibition at the catalytic site, providing allosteric modulation of enzyme activity [6] [7].
Muscarinic acetylcholine receptor interactions occur through allosteric binding sites, with the compound demonstrating binding affinities ranging from 0.28 to 289 nanomolar [9] [10] [11]. The fluorobenzoyl group provides essential hydrophobic interactions with transmembrane domains, while the carboxylic acid functionality contributes to receptor selectivity through electrostatic interactions [9] [10]. These allosteric interactions result in enhanced receptor sensitivity and modified G-protein coupled signaling cascades [10] [11].
Sigma receptor cross-reactivity represents a significant pharmacological consideration for 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid, with the compound demonstrating measurable affinity for both sigma-1 and sigma-2 receptor subtypes. Sigma-1 receptor binding affinities range from 4.6 to 658 nanomolar, while sigma-2 receptor affinities span 63.1 to 320 nanomolar [12] [13] [14]. The selectivity ratios for VAChT versus sigma receptors range from 1.7 to 410-fold for sigma-1 receptors and 2.8 to 93-fold for sigma-2 receptors [1] [2] [14].
The cross-reactivity mechanism involves hydrophobic pocket interactions within the sigma receptor binding domains, facilitated by the aromatic fluorobenzoyl moiety [12] [13]. The piperidine ring system provides additional binding contacts through van der Waals interactions with hydrophobic residues in the receptor binding cavity [12] [14]. Fluorine substitution at the para position of the benzoyl group significantly influences sigma receptor binding characteristics, with electron-withdrawing properties enhancing sigma-1 receptor affinity while reducing sigma-2 receptor interactions [12] [14].
Tissue distribution analysis reveals that sigma-1 receptors are predominantly expressed in brain, liver, heart, and kidney tissues, while sigma-2 receptors show preferential localization in brain, liver, and tumor cells [12] [13]. The functional roles of these receptors encompass calcium signaling and endoplasmic reticulum stress responses for sigma-1 receptors, and cell proliferation and apoptosis regulation for sigma-2 receptors [12] [13] [14].
The physiological consequences of sigma receptor cross-reactivity include modulated neurotransmitter release through sigma-1 receptor activation and altered cell membrane dynamics via sigma-2 receptor interactions [12] [13]. These effects contribute to the overall pharmacological profile of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid, influencing both therapeutic efficacy and potential adverse effects [12] [14].
Allosteric modulation of neurotransmitter transporters represents a sophisticated mechanism of action for 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid, involving binding to sites distinct from the orthosteric substrate recognition domains. The compound demonstrates significant interactions with multiple transporter systems, including dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) [15] [16] [17].
Dopamine transporter modulation occurs through binding to the extracellular vestibule region, functioning as a positive allosteric modulator with EC50 values ranging from 56 to 608 nanomolar [15] [18]. The allosteric mechanism involves stabilization of the outward-open conformation, enhancing dopamine clearance from synaptic clefts [15] [18]. This modulation provides therapeutic potential for conditions characterized by excessive dopamine signaling, including addiction and psychostimulant abuse [15] [18].
Serotonin transporter interactions involve binding to transmembrane helices 10-12, functioning as a negative allosteric modulator with IC50 values from 3.27 to 10.0 micromolar [16] [17] [19]. The compound reduces serotonin reuptake efficiency without directly competing with serotonin at the orthosteric binding site [16] [17]. This allosteric mechanism provides distinct pharmacological advantages, including reduced risk of overdose and preserved physiological regulation of neurotransmitter dynamics [16] [17].
Norepinephrine transporter modulation occurs through intracellular loop 2 interactions, demonstrating mixed allosteric effects with binding affinities ranging from 1.0 to 10.0 micromolar [15] [19]. The compound functions as both a silent allosteric modulator and competitive inhibitor, depending on ligand concentration and binding site occupancy [15] [19].
Additional transporter interactions include glycine transporter 1 (GlyT1) competitive inhibition at the vestibular allosteric site, glycine transporter 2 (GlyT2) non-competitive inhibition at the lipid allosteric site, and glutamate transporter (EAAT2) positive allosteric modulation at transmembrane domains 2, 5, and 8 [20] [21] [15]. These diverse transporter interactions contribute to the complex pharmacological profile of 1-(4-Fluorobenzoyl)piperidine-2-carboxylic acid, providing multiple mechanisms for therapeutic intervention in neuropsychiatric disorders [20] [21] [15].